[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
Overview
Description
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: is a chemical compound with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of 5-methyl-1H-benzimidazole with cyclohexylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as or .
Reduction: This compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, where functional groups on the benzimidazole ring or the cyclohexyl ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the benzimidazole or cyclohexyl rings.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted benzimidazole or cyclohexyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- Other related compounds include benzimidazole , methylbenzimidazole , and cyclohexylamine .
[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine: shares structural similarities with other benzimidazole derivatives, such as and .
Uniqueness:
- The unique combination of the benzimidazole and cyclohexylmethylamine moieties in this compound imparts distinct chemical and biological properties.
- Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(6-methyl-1H-benzimidazol-2-yl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-10-2-7-13-14(8-10)18-15(17-13)12-5-3-11(9-16)4-6-12/h2,7-8,11-12H,3-6,9,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIDSJYEROFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCC(CC3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206212 | |
Record name | 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933682-43-0 | |
Record name | 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933682-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Methyl-1H-benzimidazol-2-yl)cyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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